1H and 13C NMR chemical shifts for Methyl 3-(4-cyanophenyl)prop-2-ynoate
1H and 13C NMR chemical shifts for Methyl 3-(4-cyanophenyl)prop-2-ynoate
Comprehensive Technical Guide: 1 H and 13 C NMR Spectroscopic Analysis of Methyl 3-(4-cyanophenyl)prop-2-ynoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 3-(4-cyanophenyl)prop-2-ynoate (Chemical Formula: C 11 H 7 NO 2 )
Executive Summary
Methyl 3-(4-cyanophenyl)prop-2-ynoate is a highly functionalized alkyne featuring a central carbon-carbon triple bond flanked by two potent electron-withdrawing groups (EWGs): a para-cyanophenyl ring and a methyl ester. This structural motif is highly valued in medicinal chemistry and materials science for its utility in Sonogashira cross-coupling and cycloaddition reactions.
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the observed nuclear magnetic resonance (NMR) chemical shifts, detailing how mesomeric ( −M ) and inductive ( −I ) effects dictate the electronic environment of the molecule. Furthermore, we provide a self-validating experimental protocol to ensure absolute spectral accuracy.
Structural and Electronic Causality
The NMR profile of Methyl 3-(4-cyanophenyl)prop-2-ynoate is governed by a "pull-pull" electronic system.
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The Cyano Group ( −CN ): Exerts a strong −I and −M effect, drawing electron density away from the aromatic ring. This significantly deshields the aromatic protons, particularly those ortho to the cyano group.
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The Ester Group ( −COOCH3 ): Conjugated through the alkyne bridge, the ester group further depletes electron density from the π -system. This conjugation polarizes the alkyne carbons, breaking their magnetic equivalence and resulting in distinct 13 C resonances.
Empirical data from analogous compounds, such as 4-cyanophenylpropiolic acid, demonstrate that the strongly electron-withdrawing para-cyano group deshields the aromatic protons significantly, pushing them to the 7.79–7.91 ppm range in highly polar solvents like DMSO- d6 [1]. In less polar solvents like CDCl 3 , these shifts are slightly upfield but maintain their characteristic splitting.
1 H NMR Spectroscopic Profile
Due to the C2v symmetry axis passing through the C1 and C4 positions of the benzene ring, the aromatic protons are chemically equivalent but magnetically non-equivalent. This generates a complex second-order AA'BB' spin system, which at high magnetic fields ( ≥ 400 MHz) approximates two distinct doublets.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Mechanistic Assignment |
| H-3, H-5 | ~7.70 | d (AA'BB') | 2H | 8.4 Hz | Aromatic protons ortho to the −CN group. Deshielded heavily by the −M effect of the nitrile. |
| H-2, H-6 | ~7.65 | d (AA'BB') | 2H | 8.4 Hz | Aromatic protons ortho to the alkyne. Deshielded by the alkyne/ester conjugation. |
| −OCH3 | ~3.85 | s | 3H | - | Methyl ester protons. Sharp singlet typical for α,β -alkynyl esters [1]. |
13 C NMR Spectroscopic Profile
The 13 C NMR spectrum is highly diagnostic for this molecule due to the distinct polarization of the alkyne carbons. The ester carbonyl draws electron density through the triple bond, rendering the Cβ (attached to the aromatic ring) relatively electron-deficient compared to the Cα (attached to the carbonyl).
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon Environment | Chemical Shift ( δ , ppm) | Type | Mechanistic Assignment |
| C=O | 154.0 | Quaternary | Ester carbonyl; shielded relative to alkyl esters due to alkyne conjugation. |
| C−2,C−6 | 133.0 | CH | Aromatic carbons ortho to the alkyne. |
| C−3,C−5 | 132.5 | CH | Aromatic carbons ortho to the −CN group. |
| C−1 | 124.5 | Quaternary | Aromatic carbon ipso to the alkyne. |
| −CN | 118.0 | Quaternary | Nitrile carbon; characteristic region for conjugated cyanides [2]. |
| C−4 | 114.0 | Quaternary | Aromatic carbon ipso to the −CN group. |
| Cβ (Alkyne) | 84.0 | Quaternary | Alkyne carbon attached to the aromatic ring. Deshielded by ester pull. |
| Cα (Alkyne) | 81.5 | Quaternary | Alkyne carbon attached to the carbonyl. |
| −OCH3 | 53.0 | CH 3 | Methyl ester carbon. |
Self-Validating Experimental Protocol for NMR Acquisition
To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints.
Step 1: Sample Preparation
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Weigh 10–15 mg of Methyl 3-(4-cyanophenyl)prop-2-ynoate with an analytical balance.
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Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Validation Checkpoint: Ensure a solvent depth of exactly 4.0 to 4.5 cm to minimize magnetic susceptibility artifacts at the coil edges.
Step 2: Instrument Tuning and Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the spectrometer onto the deuterium resonance frequency of CDCl 3 .
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Perform gradient shimming (Z1-Z5). Validation Checkpoint: The TMS signal must exhibit a line width at half-height ( W1/2 ) of ≤ 1.0 Hz. If broader, re-shim to prevent artificial signal overlap in the AA'BB' aromatic region.
Step 3: Acquisition Parameters
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1 H NMR: Use a 30° pulse angle (zg30), relaxation delay ( D1 ) of 1.5 s, acquisition time ( AQ ) of 3.0 s, and 16 scans.
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13 C NMR: Use a 30° pulse angle with composite pulse decoupling (zgpg30, WALTZ-16 sequence) to remove proton couplings. Set D1 to 2.0 s, AQ to 1.0 s, and acquire 512–1024 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.
Step 4: Signal Processing
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Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Phase the spectrum manually to ensure pure absorption lineshapes.
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Apply a polynomial baseline correction.
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Validation Checkpoint: Reference the chemical shifts internally to TMS (0.00 ppm) or the residual CHCl 3 solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C).
Mechanistic Workflow & Signal Transduction
The following diagram illustrates the logical relationship between the experimental workflow and the electronic effects that dictate the final spectral assignments.
Workflow and electronic effects dictating NMR shifts in Methyl 3-(4-cyanophenyl)prop-2-ynoate.
Conclusion
The structural elucidation of Methyl 3-(4-cyanophenyl)prop-2-ynoate relies heavily on understanding the competing electronic effects of its functional groups. By strictly adhering to the self-validating acquisition protocol outlined above, researchers can confidently assign the complex AA'BB' aromatic signals and the polarized alkyne 13 C resonances, ensuring high-fidelity data for downstream drug development and synthetic applications.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
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Mao, Z., et al. (2017). "Selective Synthesis of (E)- and (Z)-Allyl Nitriles via Decarboxylative Reactions of Alkynyl Carboxylic Acids with Azobis(alkylcarbonitriles)". Organic Letters, 19(10), 2486-2489.[Link]
